3-(4-ethoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
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Overview
Description
3-(4-ethoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a complex heterocyclic compound It features a unique structure that includes an oxadiazocine ring fused with a benzene ring, along with various functional groups such as ethoxy, fluoro, and thione
Mechanism of Action
Target of action
Compounds with a 1,3,4-oxadiazole moiety have been found to exhibit a wide range of biological activities. They can act as antibacterial, antiviral, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic agents . They can also act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity .
Mode of action
The exact mode of action can vary depending on the specific compound and its targets. For example, some 1,3,4-oxadiazole derivatives have been found to inhibit the phosphorylation of downstream proteins of c-KIT, a protein involved in cell signaling .
Biochemical pathways
The affected pathways can also vary. In the case of c-KIT inhibitors, they can affect pathways involved in cell proliferation and migration .
Result of action
The molecular and cellular effects can include inhibition of cell proliferation and migration, among others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione typically involves multiple steps One common method starts with the preparation of the oxadiazocine core through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions. This includes using continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
3-(4-ethoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-ethoxyphenyl)-5,6-dihydro-2H-1,2,4-triazine-4(3H)-thione
- 8-fluoro-2-methyl-5,6-dihydro-2H-1,3,5-oxadiazocine-4(3H)-thione
Uniqueness
3-(4-ethoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is unique due to its combination of functional groups and the oxadiazocine ring system. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
IUPAC Name |
10-(4-ethoxyphenyl)-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S/c1-3-23-14-7-5-13(6-8-14)22-18(25)21-16-11-19(22,2)24-17-9-4-12(20)10-15(16)17/h4-10,16H,3,11H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXNRLJWWKQCPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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